![molecular formula C6H6BN3O2 B1378953 (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid CAS No. 1417985-25-1](/img/structure/B1378953.png)
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid
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Overview
Description
“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is a chemical compound with the CAS number 1417985-25-1 . It has a molecular weight of 162.94 and a molecular formula of C6H6BN3O2 .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” consists of a pyrazolo[3,4-b]pyridine core with a boronic acid group attached . The compound has 12 heavy atoms, 9 of which are aromatic .Physical And Chemical Properties Analysis
“(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid” is stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Scientific Research Applications
Pharmacological Properties
1H-Pyrazolo[3,4-b]pyridine derivatives are known for their wide range of pharmacological properties. They are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate, and are also used in the treatment of pulmonary hypertension with drugs like riociguat .
Synthesis of Modified Derivatives
Ongoing research is focused on understanding the reaction mechanisms and improving yields for the synthesis of modified derivatives of 1H-Pyrazolo[3,4-b]pyridine, which could lead to new applications in medicinal chemistry .
Antiviral Applications
These compounds have been evaluated for their biological activity against viruses. For instance, 1H-Pyrazolo[3,4-b]pyridine-5 carboxylic acids have been studied for their effectiveness against vaccinia virus .
Biomedical Applications
With more than 300,000 described 1H-pyrazolo[3,4-b]pyridines included in numerous references and patents, these compounds have a significant presence in biomedical research and applications .
Synthetic Strategies
From 2017 to 2021, comprehensive data on synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized. This includes methods to assemble the pyrazolopyridine system and their advantages and drawbacks .
Medicinally Privileged Structure
Pyrazolo[3,4-b]pyridine is considered a medicinally privileged structure. Research has led to the synthesis of a combinatorial library of its tetra- and persubstituted derivatives, which could have various biological activities .
Safety and Hazards
properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUBXRQKVVTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2)N=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid |
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